Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate is a chemical compound. Its structure and properties may be similar to those of other ethylamino compounds . For instance, Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate is a solid compound with a molecular weight of 214.28 .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthesis of Benzofused Thiazole Derivatives
Research has indicated that benzofused thiazole derivatives, synthesized through cyclocondensation reactions involving carboxylic acids and 2-aminothiophenol, exhibit significant anti-inflammatory and antioxidant activities. These derivatives have been recognized for their potential as alternative therapeutic agents, demonstrating distinct anti-inflammatory activity and potent antioxidant action against various reactive species. This suggests that ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate could serve as a key intermediate in the development of new anti-inflammatory and antioxidant agents, underscoring its value in medicinal chemistry (Raut et al., 2020).
Role in Agricultural Chemistry
The significance of thiazole compounds in agricultural chemistry has been well documented, with thiazole derivatives displaying a wide array of biological activities, such as antiviral, anticancer, antibacterial, antifungal, and antimalarial properties. Given the intrinsic molecular interaction between thiazole compounds and various drug targets/enzymes, this compound might also find relevance in the synthesis of new agricultural chemicals. This aligns with the renewed interest in the therapeutic use of thiazole derivatives, highlighted by a surge in scientific articles and patents focusing on anti-infective and anticancer potentials (Sharma et al., 2019).
Applications in Ionic Liquid Technologies
The development of ionic liquid-based technologies, particularly for electrochemical applications and biomass dissolution, has been a significant area of research. This compound may contribute to the synthesis of novel ionic liquids with specific properties, such as enhanced solubility for biopolymers like cellulose and chitin. This is particularly relevant for the scaling-up of ionic liquid technologies for industrial applications, where the environmental impact and toxicity of these substances are crucial considerations (Ostadjoo et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-8-10-6(5-13-8)7(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHMAYKYDOTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206623 | |
Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57250-87-0 | |
Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57250-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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